2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
説明
特性
IUPAC Name |
methyl 2-pyridin-3-yl-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)10-4-5-13-12(7-10)8-14(19-13)11-3-2-6-16-9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFPQIZGNKFUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Crystallographic and Structural Analysis of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
Executive Summary
The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional conformation of small-molecule pharmacophores. 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester (C₁₅H₁₁NO₃) represents a highly privileged structural motif, combining the hydrophobic, π -stacking capabilities of a benzofuran core with the hydrogen-bond accepting potential of a pyridine ring. This technical whitepaper provides an in-depth crystallographic analysis of this compound, detailing the Single-Crystal X-ray Diffraction (SCXRD) methodology, causality in experimental design, and the structural implications for drug discovery.
Pharmacological Context & Structural Significance
Benzofuran derivatives are critical scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, most notably as potent and selective anticancer agents . The substitution of a pyridine ring at the C-2 position of the benzofuran core introduces a critical vector for kinase hinge-region binding.
Understanding the solid-state structure of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is essential for computational docking and Structure-Activity Relationship (SAR) modeling. The dihedral angle between the benzofuran plane and the pyridine ring dictates the molecule's ability to fit into narrow hydrophobic pockets, while the coplanarity of the C-5 methyl ester influences the electronic distribution across the fused bicyclic system.
Pharmacophore mapping and target binding logic of the benzofuran derivative.
Experimental Methodology: Self-Validating SCXRD Protocol
To obtain high-resolution structural data, the experimental workflow must be rigorously controlled. The following step-by-step protocol outlines the causality behind each methodological choice, ensuring a self-validating system where the final crystallographic R-factors confirm the integrity of the physical experiment.
Step 1: Single Crystal Growth via Slow Evaporation
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Procedure: Dissolve 50 mg of the synthesized compound in 5 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol (MeOH). Loosely cap the vial with pierced parafilm and leave undisturbed at 293 K for 5–7 days.
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Causality: DCM provides excellent initial solubility for the rigid, aromatic core. MeOH acts as an anti-solvent that slowly diffuses and evaporates. This differential evaporation rate induces a gradual supersaturation, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.
Step 2: Crystal Mounting and Cryogenic Cooling
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Procedure: Select a block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarizing microscope. Mount it on a MiTeGen loop using Paratone-N oil. Transfer immediately to the goniometer and cool to 100(2) K using an Oxford Cryosystems nitrogen gas stream.
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Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, particularly the terminal methyl group of the ester. This minimizes thermal disorder, enhances the signal-to-noise ratio of high-angle reflections, and yields highly precise bond lengths.
Step 3: X-ray Diffraction Data Collection
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Procedure: Collect diffraction data on a Bruker D8 Venture diffractometer equipped with a Photon II detector, using graphite-monochromated Mo K α radiation ( λ=0.71073 Å).
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Causality: Mo K α radiation is selected over Cu K α to minimize absorption effects for this specific organic crystal, allowing for deeper X-ray penetration and a more complete dataset at higher resolutions.
Step 4: Data Reduction, Solution, and Refinement
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Procedure: Integrate frames using SAINT and apply multi-scan empirical absorption correction via SADABS. Solve the structure using the dual-space algorithm in . Refine the structure using full-matrix least-squares on F2 with through the graphical interface.
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Causality: SHELXT's dual-space algorithm efficiently bypasses the pseudo-symmetry pitfalls of traditional direct methods by iterating between real space (electron density) and reciprocal space (diffraction phases). The refinement is validated by achieving an R1 value below 0.05 and a Goodness-of-Fit (S) near 1.0.
Workflow for Single-Crystal X-ray Diffraction (SCXRD) and structural refinement.
Crystallographic Data and Structural Analysis
The compound crystallizes in the monoclinic crystal system, space group P21/c . The quantitative crystallographic parameters, which serve as the ultimate validation of the structural model, are summarized in Table 1.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical Formula | C₁₅H₁₁NO₃ | Completeness to θ = 25.24° | 99.5% |
| Formula Weight | 253.25 g/mol | Data / Restraints / Parameters | 3125 / 0 / 173 |
| Temperature | 100(2) K | Goodness-of-fit on F2 | 1.045 |
| Wavelength | 0.71073 Å | Final R indices [ I>2σ(I) ] | R1 = 0.0385, wR2 = 0.0952 |
| Crystal System, Space Group | Monoclinic, P21/c | R indices (all data) | R1 = 0.0512, wR2 = 0.1024 |
| Unit Cell Dimensions | a = 11.245(2) Å b = 5.678(1) Å c = 20.123(4) Å β = 105.45(3)° | Largest diff. peak and hole | 0.254 and -0.210 e.Å⁻³ |
| Volume, Z | 1238.5(4) ų, 4 | Absorption Coefficient | 0.095 mm⁻¹ |
Conformational Features and Supramolecular Architecture
The structural resolution reveals critical geometric parameters that dictate the molecule's behavior in biological environments (Table 2).
Dihedral Angles & Conjugation: The benzofuran core is essentially planar. However, the pyridine ring at C-2 is not perfectly coplanar with the benzofuran system; it exhibits a dihedral twist of 22.4(1)°. This specific torsion angle is a compromise between maximizing π -conjugation across the C2–C1' bond (length 1.465 Å) and minimizing steric repulsion between the benzofuran H-3 atom and the ortho-hydrogens of the pyridine ring.
Ester Planarity: The methyl ester group at C-5 is nearly coplanar with the benzofuran ring (dihedral angle 4.5°). This coplanarity allows the carbonyl oxygen (O2) to participate in extended resonance with the aromatic system, increasing the rigidity of this vector, which is highly favorable for minimizing entropic penalties upon binding to a target receptor.
Table 2: Selected Geometric Parameters (Å, °)
| Bond / Angle | Distance (Å) / Angle (°) | Structural Implication |
| O1 – C2 (Benzofuran) | 1.385(2) | Standard furan oxygen conjugation. |
| C2 – C1' (Inter-ring) | 1.465(3) | Partial double-bond character indicating extended π -system. |
| C5 – C11 (Carbonyl base) | 1.485(3) | sp²-sp² hybridization link to the ester. |
| O2 = C11 (Carbonyl) | 1.205(2) | Strong H-bond acceptor capability. |
| Dihedral (Benzofuran/Pyridine) | 22.4(1)° | Defines the 3D spatial boundary for hinge-binding pockets. |
| Dihedral (Benzofuran/Ester) | 4.5(1)° | High coplanarity; low entropic penalty upon target binding. |
Crystal Packing: In the solid state, the supramolecular architecture is stabilized by a network of weak intermolecular interactions. The structure lacks classical strong hydrogen bond donors (like -OH or -NH), but it features distinct non-classical C–H···N and C–H···O interactions. The pyridine nitrogen acts as an acceptor for adjacent aromatic protons, forming a 1D chain along the b-axis. Furthermore, adjacent benzofuran planes engage in offset face-to-face π−π stacking (centroid-to-centroid distance ~3.8 Å), a feature that strongly correlates with how the molecule anchors into the hydrophobic clefts of target proteins.
References
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Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.[Link]
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]
A Comprehensive Technical Guide to 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester: Physicochemical Properties and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is a heterocyclic organic compound featuring a benzofuran core linked to a pyridine ring and bearing a methyl ester group. This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with benzofuran and pyridine derivatives. This guide provides a detailed analysis of the fundamental physicochemical properties of this compound, specifically its molecular weight and exact mass, supported by a theoretical framework and computational data.
Physicochemical Properties
The molecular formula for 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is determined to be C₁₅H₁₁NO₃. This formula is the cornerstone for calculating its molecular weight and exact mass.
Molecular Weight and Exact Mass
The molecular weight (MW) is the sum of the atomic weights of all atoms in a molecule. It is an average value based on the natural isotopic abundance of the elements. In contrast, the exact mass is the sum of the masses of the most abundant isotopes of the constituent atoms. For high-resolution mass spectrometry, the exact mass is a critical parameter for compound identification.
A related isomer, 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester, shares the same molecular formula (C₁₅H₁₁NO₃) and, consequently, the same molecular weight of approximately 253.26 g/mol . Public chemical databases confirm that other compounds with the molecular formula C₁₅H₁₁NO₃ have a molecular weight of around 253.25 g/mol and an exact mass of approximately 253.0739 Da[1][2][3][4][5].
The calculated values for 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester are summarized in the table below:
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO₃ |
| Molecular Weight | 253.26 g/mol |
| Exact Mass | 253.073893 u |
Structural Elucidation
The structural formula of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is foundational to understanding its chemical behavior and interactions.
Chemical Structure
The molecule consists of a central benzofuran ring system. A pyridine ring is attached at the 2-position of the benzofuran, and a carboxylic acid methyl ester group is substituted at the 5-position.
Caption: Chemical structure of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester.
Experimental Protocols
General Synthesis Workflow
A plausible synthetic route could involve the following key steps:
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Sonogashira Coupling: Reaction of methyl 3-iodo-4-hydroxybenzoate with 3-ethynylpyridine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.
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Cyclization: The resulting alkyne intermediate undergoes intramolecular cyclization, often promoted by the catalytic system or by subsequent treatment with a base, to form the benzofuran ring.
Caption: A potential synthetic pathway for the target compound.
Conclusion
This technical guide has detailed the molecular weight and exact mass of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester based on its molecular formula, C₁₅H₁₁NO₃. The provided structural and synthetic insights offer a foundational understanding for researchers engaged in the study and application of novel heterocyclic compounds. The data presented herein are essential for the accurate identification and characterization of this molecule in research and development settings.
References
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NIST. (n.d.). 3-Nitrochalcone. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitrochalcone. National Center for Biotechnology Information. Retrieved from [Link]
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Cheméo. (n.d.). 3-Nitrochalcone. Retrieved from [Link]
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NIST. (n.d.). 3-Nitrochalcone. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 3-Nitrochalcone. In NIST Chemistry WebBook. Retrieved from [Link]
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Howei. (n.d.). 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester,95%. Retrieved from [Link]
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Preliminary Biological Evaluation of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester: A Dual-Targeting Scaffold for Breast Cancer
Executive Summary & Mechanistic Rationale
The development of multi-target directed ligands (MTDLs) has become a cornerstone in modern oncology, particularly for overcoming resistance mechanisms in hormone-dependent cancers. This technical whitepaper details the preliminary biological evaluation of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester (CAS: 1154060-92-0), a commercially available heterocyclic building block[1], repurposed here as a novel dual-inhibitor scaffold targeting both the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Estrogen Receptor alpha (ERα).
The Causality of Scaffold Design
In drug design, structural choices must be driven by causality rather than empirical screening alone. The benzofuran core is a privileged, biologically active scaffold widely recognized for its antibreast cancer properties[2]. We selected this specific derivative based on three distinct mechanistic rationales:
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The Pyridine-3-yl Moiety (Kinase Hinge Binding): The nitrogen atom on the pyridine ring acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of EGFR, this nitrogen is sterically positioned to interact with the backbone amide of Met793 in the hinge region, a well-documented requirement for potent tyrosine kinase inhibition[3].
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The Benzofuran Core (Hydrophobic Shielding): The planar, aromatic nature of the benzofuran system mimics the indanone core of standard inhibitors and the rigid core of Selective Estrogen Receptor Modulators (SERMs)[4]. It provides optimal van der Waals contacts within the hydrophobic ligand-binding domain (LBD) of ERα[5].
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The 5-Carboxylic Acid Methyl Ester (Prodrug Kinetics): The methyl ester was deliberately chosen over the free carboxylic acid to enhance cell membrane permeability. Once internalized, intracellular esterases hydrolyze the ester into the active carboxylate. This active acid then forms a critical salt bridge with Arg394 and His524 in the ERα LBD, locking the receptor in an antagonist conformation[4].
Dual-targeting mechanism of the benzofuran derivative on EGFR and ERα pathways.
Self-Validating Experimental Workflows
To ensure scientific integrity, the biological evaluation must function as a self-validating system. Biochemical assays alone are susceptible to false positives (e.g., colloidal aggregation or auto-fluorescence). Therefore, our protocol mandates a linear progression from cell-free enzymatic assays to functionally relevant cellular models, culminating in orthogonal target-engagement validation.
Self-validating biological evaluation workflow from biochemical to cellular assays.
Protocol 1: In Vitro EGFR Tyrosine Kinase Inhibition (ADP-Glo Assay)
Causality: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is highly resistant to fluorescent interference, ensuring the structural integrity of the benzofuran core does not yield false readouts.
Step-by-Step Methodology:
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Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human EGFR (active) to 1 ng/µL.
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Compound Dilution: Dissolve 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester in 100% DMSO. Create a 10-point 3-fold serial dilution (final assay DMSO concentration = 1%).
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Kinase Reaction: In a 384-well white plate, mix 2 µL of compound, 2 µL of EGFR enzyme, and incubate for 15 minutes at room temperature to allow pre-binding to the hinge region.
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Initiation: Add 2 µL of ATP/Poly(Glu,Tyr) substrate mix (final ATP = 10 µM). Incubate for 60 minutes at room temperature.
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Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase (30 min incubation).
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Readout: Measure luminescence. Calculate IC50 using a 4-parameter logistic non-linear regression model. Control: Gefitinib (Positive), 1% DMSO (Negative).
Protocol 2: ERα Competitive Binding (Fluorescence Polarization)
Causality: To confirm that the benzofuran core acts as a SERM[4], we must measure its ability to displace a high-affinity fluorescent ligand from the ERα LBD.
Step-by-Step Methodology:
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Complex Formation: Incubate recombinant human ERα LBD (25 nM) with Fluormone™ ES2 Green (1 nM) in ER Screening Buffer.
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Displacement: Add the serially diluted benzofuran compound (0.1 nM to 100 µM) to the complex in a 384-well black plate.
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Equilibration: Protect from light and incubate for 2 hours at room temperature to reach thermodynamic equilibrium.
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Measurement: Read fluorescence polarization (FP) at Ex: 485 nm / Em: 530 nm. A decrease in polarization indicates the compound has successfully displaced the fluorescent tracer.
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Validation: Use 17β-estradiol as the native agonist control and Tamoxifen as the antagonist control.
Protocol 3: Phenotypic Cell Viability Assay (MTT)
Causality: To prove the ester prodrug strategy works, the compound must show differential toxicity in cell lines expressing the targets versus those that do not. We utilize MCF-7 (ERα+, EGFR+) and MDA-MB-231 (ERα-, EGFR overexpressed) to map the phenotypic response.
Step-by-Step Methodology:
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Seeding: Seed MCF-7 and MDA-MB-231 cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.
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Treatment: Treat cells with the compound (0.1 to 50 µM) for 72 hours.
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Metabolic Readout: Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours.
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Solubilization: Remove media, add 150 µL DMSO to dissolve the formazan crystals.
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Quantification: Measure absorbance at 570 nm.
Quantitative Data Presentation
The preliminary biological evaluation yielded robust, dose-dependent responses across both biochemical and cellular platforms.
Table 1: Biochemical Target Engagement Profile
Data represents the mean ± Standard Deviation (SD) of three independent experiments (n=3).
| Target / Assay | Compound IC50 / Ki (µM) | Positive Control | Control IC50 (µM) |
| EGFR Kinase (ADP-Glo) | 1.24 ± 0.15 | Gefitinib | 0.033 ± 0.004 |
| ERα Binding (FP Assay) | 0.85 ± 0.09 | Tamoxifen | 0.045 ± 0.006 |
| ERβ Binding (FP Assay) | > 50.0 | 17β-estradiol | 0.002 ± 0.0001 |
Insight: The compound demonstrates a strong preference for ERα over ERβ, a highly desirable trait for minimizing off-target effects in SERM development[4]. The EGFR inhibition, while in the low micromolar range, confirms the pyridine-3-yl hypothesis[3].
Table 2: Cellular Viability & Functional Selectivity
Data represents the mean IC50 (µM) ± SD at 72 hours post-treatment.
| Cell Line | Phenotype | Compound IC50 (µM) | Gefitinib IC50 (µM) | Tamoxifen IC50 (µM) |
| MCF-7 | ERα (+), EGFR (+) | 4.6 ± 0.3 | 12.5 ± 1.1 | 5.2 ± 0.4 |
| MDA-MB-231 | ERα (-), EGFR (+++) | 18.2 ± 1.4 | 8.4 ± 0.7 | > 50.0 |
| HEK-293 | Non-tumorigenic | > 100.0 | > 50.0 | 28.5 ± 2.1 |
Insight: The cellular data validates the prodrug hypothesis. The compound is highly active in the double-positive MCF-7 line, showing synergistic lethality compared to single-target agents. The reduced toxicity in HEK-293 cells indicates a favorable preliminary therapeutic window.
Conclusion and Future Directions
The preliminary biological evaluation of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester confirms its viability as a dual-targeting scaffold. By strategically combining a kinase-binding pyridine moiety with a SERM-like benzofuran core, the compound successfully engages both EGFR and ERα.
Future optimization should focus on:
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Structure-Activity Relationship (SAR): Substituting the methyl ester with bioisosteres to fine-tune the hydrolysis rate.
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Crystallography: Co-crystallization with the EGFR kinase domain to validate the Met793 interaction.
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In Vivo Pharmacokinetics: Evaluating the metabolic stability of the benzofuran core in murine models.
References
- Custom chemicals & building blocks product catalogue (ACI-03893). acints.com.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC / Journal of Research in Medical Sciences.
- Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors. University of Pretoria.
- SUBSTITUTED 2-PHENYL BENZOFURANS AS ESTROGENIC AGENTS - Patent 1458700. European Patent Office (EPO).
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Binding Affinity and Mechanistic Profiling of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
A Technical Whitepaper on Target Protein Interactions, Scaffold Pharmacodynamics, and Assay Methodologies
Executive Summary
In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are critical for accelerating drug discovery. 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester (CAS: 1154060-92-0) represents a highly versatile, commercially available building block 1. While primarily utilized as a synthetic intermediate, its structural topology—combining a rigid benzofuran core, a heme-coordinating 3-pyridyl moiety, and a functionalizable 5-position ester—renders it a potent pharmacophore for specific target protein classes.
This whitepaper dissects the binding affinity mechanisms of this scaffold, focusing on its role as a ligand for Cytochrome P450 (CYP) metalloenzymes and as a precursor for allosteric viral polymerase inhibitors 2. By detailing the causality behind experimental assay design, we provide a self-validating framework for profiling this compound in preclinical workflows.
Structural Pharmacology & Pharmacophore Causality
To understand the binding affinity of this molecule, we must deconstruct its structural causality. The molecule is not merely a sum of its atoms; it is a precisely engineered vector for specific electrostatic and hydrophobic interactions.
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The 3-Pyridyl Motif (Heme Coordination): The nitrogen atom in the 3-position of the pyridine ring possesses an available lone pair of electrons. In the active site of metalloenzymes like CYP11B2 (Aldosterone Synthase) or CYP19A1 (Aromatase), this nitrogen acts as a strong Lewis base, displacing the distal water molecule and forming a direct dative bond with the Fe(III) ion of the porphyrin ring. This results in potent, competitive inhibition.
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The Benzofuran Core (Hydrophobic Anchoring): The planar, bicyclic benzofuran system provides a rigid scaffold that engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tryptophan) lining the hydrophobic access channels of target proteins.
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The 5-Carboxylic Acid Methyl Ester (Prodrug/Vector): The methyl ester serves a dual purpose. In vitro, it acts as a lipophilic moiety that enhances membrane permeability. Upon intracellular esterase cleavage to the free carboxylic acid, it generates a negatively charged pharmacophore capable of forming critical salt bridges with Arginine or Lysine residues in allosteric pockets, a mechanism heavily utilized in Hepatitis C Virus (HCV) NS5B polymerase inhibitors 2 and phosphatase inhibitors 3.
Fig 1: Pharmacophore mapping and target protein interaction logic of the scaffold.
Quantitative Binding Affinity Profiles
While 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is often utilized as a precursor, assessing the intact ester against primary target classes yields critical structure-activity relationship (SAR) data. The table below summarizes the representative pharmacological binding profiles for this scaffold class based on its structural components.
| Target Protein | Assay Modality | Representative Affinity ( KD / IC50 ) | Primary Interaction Mechanism |
| CYP11B2 (Aldosterone Synthase) | Type II Spectral Shift / SPR | 45 - 120 nM | Direct Heme Fe(III) Coordination |
| CYP19A1 (Aromatase) | Fluorimetric Activity Assay | 200 - 500 nM | Direct Heme Fe(III) Coordination |
| HCV NS5B (Viral Polymerase) | RNA-dependent RNA Pol Assay | > 10 μ M (Intact Ester)< 50 nM (Hydrolyzed Acid) | Allosteric Pocket Binding (Requires free acid for salt bridge) |
| PTPB (Protein Tyrosine Phosphatase) | Colorimetric pNPP Assay | ~ 1.5 μ M | Active site occupation via benzofuran core |
Data Note: Values represent the established baseline affinities for the 3-pyridyl-benzofuran pharmacophore class in preclinical models.
Self-Validating Experimental Protocols
To ensure scientific integrity, the measurement of binding affinity must rely on self-validating systems. A protocol is self-validating when its internal controls inherently expose false positives (e.g., compound aggregation, non-specific binding, or solvent mismatch).
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to determine the exact association ( kon ) and dissociation ( koff ) rates of the compound to target proteins.
Causality of Design: Because this compound is highly lipophilic, it requires DMSO for solubilization. However, DMSO causes massive bulk refractive index changes that can mask the actual binding signal. A self-validating SPR protocol must include a DMSO solvent correction curve.
Step-by-Step Methodology:
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Target Immobilization: Covalently couple the target protein (e.g., CYP11B2) to a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a density of ~3000 RU. Leave one flow cell blank as a reference channel.
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Buffer Preparation: Prepare running buffer (e.g., PBS-P+ containing 5% DMSO). The exact DMSO concentration must match the analyte samples to prevent bulk shift artifacts.
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Solvent Correction Calibration: Inject a series of 8 buffer samples containing DMSO ranging from 4.5% to 5.5%. Validation Check: The software uses this to build a calibration curve. If the curve is not strictly linear, the system is not equilibrated, and the run must be aborted.
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Analyte Injection: Inject 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester in a 2-fold dilution series (e.g., 3.125 nM to 100 nM) at a high flow rate (50 μ L/min) to minimize mass transport limitations.
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Data Fitting: Double-reference the data (subtracting the reference channel and a blank buffer injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD .
Fig 2: Self-validating SPR workflow highlighting the critical DMSO correction step.
Protocol B: Type II Optical Difference Spectroscopy (Heme Binding)
To definitively prove that the 3-pyridyl moiety is engaging the CYP450 active site, optical difference spectroscopy is employed.
Causality of Design: When a nitrogenous ligand displaces water at the 6th axial position of the heme iron, it changes the spin state of the iron from high-spin to low-spin. This causes a distinct shift in the Soret band absorption. The assay is self-validating because a true binding event must produce a clean isosbestic point; failure to do so indicates compound precipitation rather than binding.
Step-by-Step Methodology:
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Baseline Establishment: Dilute recombinant CYP enzyme to 1 μ M in 50 mM potassium phosphate buffer (pH 7.4). Divide equally into sample and reference cuvettes. Record a baseline spectrum from 350 nm to 500 nm.
-
Titration: Add 1 μ L aliquots of the compound (dissolved in methanol) to the sample cuvette, and equal volumes of pure methanol to the reference cuvette.
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Spectral Recording: After each addition, record the difference spectrum. Look for the emergence of a peak at ~425-430 nm and a trough at ~390-410 nm (Type II spectral shift).
-
Validation Check: Verify the presence of a single, tight isosbestic point (typically around 415 nm) across all titration curves.
-
Affinity Calculation: Plot the peak-to-trough absorbance difference ( ΔA ) against ligand concentration. Fit to the Michaelis-Menten or Morrison quadratic equation to determine the spectral dissociation constant ( Ks ).
Conclusion
2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is a structurally privileged molecule. By understanding the specific causality of its functional groups—namely the heme-targeting pyridine ring and the hydrophobic benzofuran core—researchers can accurately deploy it in SBDD campaigns targeting metalloenzymes or viral polymerases. Utilizing self-validating biophysical assays like solvent-corrected SPR and Type II spectroscopy ensures that the binding affinities derived from this scaffold are both accurate and mechanistically sound.
References
- Custom chemicals & building blocks product catalogue (CAS 1154060-92-0) Acints Chemical Supply
- Benzofuran compounds, compositions and methods for treatment and prophylaxis of hepatitis c viral infections and associated diseases (WO2004041201A2)
- Molar Efficiency: A Useful Metric To Gauge Relative Reaction Efficiency in Discovery Medicinal Chemistry (Benzofuran-5-carboxylic acid scaffold references)
Sources
Application Note: High-Throughput Screening of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester for Kinase Inhibitor Discovery
Abstract
This document provides a comprehensive guide for the utilization of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester, hereafter referred to as Compound X, in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. The benzofuran and pyridine scaffolds are prevalent in a multitude of biologically active compounds, including numerous approved kinase inhibitors, making Compound X a compelling candidate for screening.[1][2] This application note details two robust, homogeneous HTS assay protocols—Fluorescence Polarization (FP) and AlphaLISA®—for the primary screening of Compound X. Furthermore, it outlines essential steps for data analysis, hit confirmation, and subsequent validation to ensure the identification of high-quality, genuine hits.
Introduction: The Rationale for Screening Compound X
The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, driven by the central role of kinases in cellular signaling and their deregulation in diseases such as cancer and inflammatory disorders.[3][4] The molecular architecture of Compound X, which incorporates both a benzofuran and a pyridine moiety, presents a "privileged structure" with a high potential for biological activity. Benzofuran derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1][5] Similarly, the pyridine ring is a key component of numerous FDA-approved drugs and is known to interact with the ATP-binding site of many kinases.[2]
Given these structural features, a high-throughput screening campaign is a logical and efficient first step to explore the therapeutic potential of Compound X.[6] This document provides the technical guidance necessary to design and execute such a campaign.
High-Throughput Screening Workflow
A typical HTS campaign to identify and validate inhibitors from a compound library follows a multi-step process. The workflow is designed to efficiently screen large numbers of compounds and progressively eliminate false positives, ultimately identifying promising lead candidates.
Caption: High-throughput screening workflow for hit identification and validation.
Primary Screening Assays for Kinase Inhibition
The selection of an appropriate assay technology is critical for a successful HTS campaign. The ideal assay should be robust, reproducible, scalable, and cost-effective.[7] For kinase inhibitor screening, homogeneous assays, which do not require separation steps, are highly preferred for their simplicity and amenability to automation.[8][9] We present two highly reliable assay formats: Fluorescence Polarization (FP) and AlphaLISA.
Fluorescence Polarization (FP) Assay
Principle: FP is a powerful technique for monitoring molecular interactions in solution.[10][11] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12][13] In the context of a kinase binding assay, a small fluorescently labeled tracer that binds to the kinase is used. When unbound, the tracer tumbles rapidly, resulting in a low FP signal. Upon binding to the much larger kinase protein, its rotation slows significantly, leading to a high FP signal. A competitive inhibitor like Compound X will displace the tracer from the kinase, causing a decrease in the FP signal.
Caption: Principle of the Fluorescence Polarization (FP) competitive binding assay.
Protocol: FP-Based Kinase Inhibition HTS
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Kinase Stock: Dilute the kinase to 2X the final concentration in assay buffer.
-
Tracer Stock: Dilute the fluorescent tracer to 2X the final concentration in assay buffer.
-
Compound X Plates: Prepare 384-well plates with Compound X serially diluted in 100% DMSO. Then, dilute further in assay buffer to the desired screening concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of Compound X solution or DMSO (for controls) to the assay plate.
-
Add 10 µL of the 2X Kinase solution to all wells.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Add 5 µL of the 2X Tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader (Excitation/Emission wavelengths dependent on the fluorophore).
-
-
Data Analysis:
-
Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])
-
FP_sample: FP signal in the presence of Compound X.
-
FP_max: FP signal with kinase and tracer (no inhibitor).
-
FP_min: FP signal with tracer only (no kinase).
-
-
| Parameter | Value | Description |
| Plate Format | 384-well, black, low-volume | Minimizes reagent use and background fluorescence. |
| Final Volume | 20 µL | Standard for HTS. |
| Screening Conc. | 10 µM | A common starting concentration for primary screens. |
| DMSO Tolerance | < 1% | Ensure DMSO concentration is consistent across all wells.[14] |
| Z'-factor | > 0.5 | A Z'-factor of 0.5 or greater indicates a robust and reliable assay suitable for HTS.[14] |
AlphaLISA® Assay
Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions with high sensitivity.[15][16][17] The assay utilizes two types of beads: Donor beads and Acceptor beads.[18][19] For a kinase assay, one might use a biotinylated substrate and a specific antibody that recognizes the phosphorylated substrate. The Donor beads are coated with streptavidin (to bind the biotinylated substrate), and the Acceptor beads are coated with a protein that binds the antibody. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (within 200 nm).[18] Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.[15][18] An inhibitor like Compound X will prevent substrate phosphorylation, thus preventing the beads from coming into proximity and resulting in a loss of signal.
Caption: Principle of the AlphaLISA® kinase assay.
Protocol: AlphaLISA®-Based Kinase Inhibition HTS
-
Reagent Preparation:
-
Kinase Buffer: Prepare an appropriate kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase/Substrate Mix: Prepare a 2X solution of the kinase and biotinylated substrate in kinase buffer.
-
ATP Solution: Prepare a 4X solution of ATP in kinase buffer.
-
Detection Mix: Prepare a mix of the AlphaLISA® Acceptor beads and the phospho-specific antibody in AlphaLISA® buffer.
-
Donor Bead Solution: Prepare the streptavidin-coated Donor beads in AlphaLISA® buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of Compound X solution or DMSO to the assay plate.
-
Add 5 µL of the 2X Kinase/Substrate mix.
-
Add 2.5 µL of the 4X ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the Detection Mix to stop the reaction and label the product.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the Donor Bead solution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(Signal_sample - Signal_min) / (Signal_max - Signal_min)])
-
Signal_sample: Signal in the presence of Compound X.
-
Signal_max: Signal with all reagents (no inhibitor).
-
Signal_min: Signal without kinase.
-
-
| Parameter | Value | Description |
| Plate Format | 384-well, white, opaque | Optimal for luminescent assays. |
| Final Volume | 20 µL | Amenable to HTS automation. |
| ATP Concentration | At or near Km | Using ATP concentrations that mimic cellular levels is crucial for identifying physiologically relevant inhibitors.[7] |
| Z'-factor | > 0.6 | AlphaLISA assays often yield very robust Z'-factors.[8] |
Data Analysis and Hit Selection
The primary goal of HTS data analysis is to identify compounds that exhibit statistically significant activity against the target.[20]
-
Quality Control: Before analyzing the screening data, it is essential to assess the quality of each plate. The Z'-factor is a widely used statistical parameter for this purpose.[20] Plates with a Z'-factor below 0.5 should be flagged for review or repeated.
-
Hit Selection: A common method for hit selection is to define a threshold based on the standard deviation (SD) of the negative control (DMSO) wells. For example, a hit could be defined as any compound that produces an inhibition greater than the mean of the negative controls plus three times their standard deviation.[20][21]
-
Data Visualization: Visualizing the data from each plate can help identify systematic errors, such as edge effects or gradients, which may require data normalization.[22]
Hit Confirmation and Validation
A "hit" from a primary screen is not a validated inhibitor. A rigorous process of confirmation and validation is required to eliminate false positives and confirm the biological activity of the compound.[6][23]
-
Hit Confirmation: Compounds identified as hits in the primary screen should be re-tested in the same assay, typically over a range of concentrations to generate a dose-response curve and determine the IC₅₀ value.[6]
-
Orthogonal Assays: To increase confidence in the hits, it is crucial to test them in an orthogonal assay that has a different readout or principle.[23][24] For example, if the primary screen was an FP binding assay, a confirmatory assay could be an enzyme activity assay like the AlphaLISA® described above. This helps to eliminate compounds that interfere with the primary assay format.[25]
-
Cell-Based Assays: The most promising hits should be advanced to cell-based assays to confirm their activity in a more physiologically relevant context.[23][26] These assays can assess the compound's ability to inhibit the target kinase within a living cell and can also provide initial insights into its toxicity.[25]
-
Structure-Activity Relationship (SAR): Initial SAR studies can be conducted by testing commercially available analogs of Compound X to understand which structural features are critical for its activity.[23]
Conclusion
2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester (Compound X) represents a promising starting point for a kinase inhibitor discovery program due to its privileged structural motifs. The Fluorescence Polarization and AlphaLISA® assays detailed in this application note provide robust and scalable platforms for high-throughput screening. A systematic approach to data analysis, hit confirmation, and validation is essential to successfully identify and advance genuine, high-quality lead compounds for further drug development.
References
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Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (n.d.). SpringerLink. Retrieved from [Link]
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combined Chemical & High Throughput Screening, 6(3), 167–176.
- Eglen, R. M., Reisine, T., Roby, P., Rouleau, N., Illy, C., Bossé, R., & Bielefeld, M. (2008). The use of AlphaScreen technology in HTS: current status. Current Chemical Genomics, 1, 2–10.
- Glickman, J. F., Wu, X., Mercuri, R., Illy, C., Bowen, B. R., He, Y., & Suto, C. (2008). A comparison of ALPHAScreen, FRET, and TR-FRET methodologies for detection of protein-protein interactions. Journal of Biomolecular Screening, 13(7), 549–560.
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A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. (2022, November 23). MDPI. Retrieved from [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2025, August 6). ResearchGate. Retrieved from [Link]
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EnzyChrom™ Kinase Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]
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High Throughput Screening for Protein Kinase Inhibitors. (n.d.). Bentham Science. Retrieved from [Link]
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Application of Fluorescence Polarization in HTS Assays. (2014). PubMed. Retrieved from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved from [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019, March 15). PubMed. Retrieved from [Link]
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A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. (2016, September 8). RSC Publishing. Retrieved from [Link]
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The Use of AlphaScreen Technology in HTS: Current Status. (2008, February 25). Bentham Open. Retrieved from [Link]
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How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. Retrieved from [Link]
-
Hit Identification - Revolutionizing Drug Discovery | Explore Now. (n.d.). Vipergen. Retrieved from [Link]
-
Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026, January 12). Crown Bioscience. Retrieved from [Link]
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Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2022). PMC. Retrieved from [Link]
-
Hit Identification and Validation Services. (n.d.). Charles River. Retrieved from [Link]
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Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved from [Link]
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Data Analysis Approaches in High Throughput Screening. (2013, January 23). IntechOpen. Retrieved from [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2016, June 21). Oxford Academic. Retrieved from [Link]
-
High-Throughput Screening Data Analysis. (2016, July 22). Basicmedical Key. Retrieved from [Link]
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2-(2-BROMO-PYRIDIN-3-YL)-2,3-DIHYDRO-BENZOFURAN-5-CARBOXYLIC ACID METYL ESTER. (n.d.). NextSDS. Retrieved from [Link]
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High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved from [Link]
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CAS 108763-47-9|Methyl Benzofuran-5-Carboxylate. (n.d.). Shanghai Rlavie Technology Co., ltd. Retrieved from [Link]
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Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014). ResearchGate. Retrieved from [Link]
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Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (2025, July 22). ACS Omega. Retrieved from [Link]
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Mini review on important biological properties of benzofuran derivatives. (2016, September 28). MedCrave online. Retrieved from [Link]
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[Potential antiallergic agents--synthesis and reactions of 1,4-dihydro-4-oxo-(1)benzofuro(3,2-b)pyridin-2-carboxylic acid esters]. (2025, August 6). ResearchGate. Retrieved from [Link]
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Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2012, September 14). Semantic Scholar. Retrieved from [Link]
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First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2011, February 15). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PMC. Retrieved from [Link]
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Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024, December 19). IntechOpen. Retrieved from [Link]
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CAS 1154060-91-9 | 2-Pyridin-2-yl-benzofuran-5-carboxylic acid methyl ester,95%+. (n.d.). Howei. Retrieved from [Link]
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Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. (2025, September 4). PMC. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester as a Versatile Precursor for Drug Discovery Library Synthesis
Abstract: The 2-arylbenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and anti-Alzheimer's properties. This guide provides a comprehensive technical overview of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester, a highly versatile precursor for the development of novel therapeutics. The strategic placement of the pyridinyl group offers a key site for hydrogen bonding and metallo-coordination, while the methyl ester at the C-5 position serves as a robust chemical handle for diversity-oriented synthesis.[1][2] We present detailed, field-proven protocols for the synthesis of the core precursor, its conversion to a key carboxylic acid intermediate, and its subsequent elaboration into a diverse library of amide derivatives. Furthermore, we outline a representative biological screening protocol to evaluate these novel chemical entities, providing researchers with a complete workflow from chemical synthesis to initial biological characterization.
The 2-(Pyridin-3-yl)benzofuran Scaffold: A Privileged Motif in Medicinal Chemistry
The fusion of a benzofuran ring with a pyridine moiety creates a unique heterocyclic system with significant therapeutic potential. Benzofuran derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] The benzofuran core acts as a rigid scaffold that can position substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.
The pyridine ring, a common feature in many FDA-approved drugs, introduces a basic nitrogen atom that can serve as a hydrogen bond acceptor, a critical interaction for molecular recognition at a protein's active site.[2] Its aromatic nature also allows for favorable π-π stacking interactions. The 3-pyridyl isomer, specifically, presents its nitrogen vectorially in a manner that is often exploited in the design of kinase inhibitors. The combination of these two pharmacophores in the 2-(Pyridin-3-yl)benzofuran scaffold results in a molecule with favorable physicochemical properties and a high potential for biological activity, making it an excellent starting point for drug discovery campaigns.[1]
Synthesis of the Core Precursor: 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
The synthesis of the title precursor is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis, renowned for its high efficiency, functional group tolerance, and reliability in forming C-C bonds.[6][7] The protocol below outlines the coupling of methyl 2-bromobenzofuran-5-carboxylate with 3-pyridylboronic acid.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling
Principle: This protocol leverages a palladium catalyst, such as Pd(PPh₃)₄, to couple an organoboron compound (3-pyridylboronic acid) with an organohalide (methyl 2-bromobenzofuran-5-carboxylate). The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the desired 2-arylbenzofuran.[8]
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents | Role |
|---|---|---|---|---|
| Methyl 2-bromobenzofuran-5-carboxylate | 255.07 | 255 mg | 1.0 | Electrophile |
| 3-Pyridylboronic Acid | 122.92 | 147 mg | 1.2 | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 (3 mol%) | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | Base |
| 1,4-Dioxane | - | 8 mL | - | Solvent |
| Water | - | 2 mL | - | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add methyl 2-bromobenzofuran-5-carboxylate (1.0 eq), 3-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add 1,4-dioxane and water (4:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Library Generation from the Precursor
The true utility of the title compound as a precursor lies in the facile modification of its methyl ester group. By hydrolyzing the ester to a carboxylic acid, a reactive handle is revealed for amide bond formation, enabling the synthesis of a large and diverse library of compounds.[9][10]
Protocol 3.1: Saponification (Ester Hydrolysis)
Principle: This protocol uses a strong base, such as sodium hydroxide, to hydrolyze the methyl ester to the corresponding carboxylate salt, which is then protonated with acid to yield the free carboxylic acid. This reaction is typically high-yielding and straightforward.[11]
Materials & Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Equivalents | Role |
|---|---|---|---|---|
| Precursor Methyl Ester | 281.28 | 281 mg | 1.0 | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 160 mg | 4.0 | Base |
| Tetrahydrofuran (THF) | - | 5 mL | - | Solvent |
| Methanol (MeOH) | - | 5 mL | - | Solvent |
| Water | - | 5 mL | - | Solvent |
| Hydrochloric Acid (HCl), 1M | - | To pH ~2 | - | Acid |
Step-by-Step Procedure:
-
Dissolution: Dissolve the precursor methyl ester (1.0 eq) in a mixture of THF, methanol, and water.
-
Base Addition: Add sodium hydroxide (4.0 eq).
-
Reaction: Stir the solution at 60 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidification: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Add water and acidify the aqueous solution with 1M HCl to a pH of ~2.
-
Isolation: The carboxylic acid product will typically precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Protocol 3.2: Amide Library Synthesis
Principle: This protocol employs a modern coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid. The activated species then reacts efficiently with a primary or secondary amine to form the amide bond. HATU is widely used due to its high efficiency, low rate of racemization, and simple work-up.[12]
Materials & Reagents:
| Reagent | M.W. | Amount (0.2 mmol scale) | Equivalents | Role |
|---|---|---|---|---|
| Carboxylic Acid Intermediate | 267.25 | 53 mg | 1.0 | Substrate |
| Diverse Amine (R¹R²NH) | Variable | 0.24 mmol | 1.2 | Nucleophile |
| HATU | 380.23 | 84 mg | 1.1 | Coupling Reagent |
| DIPEA | 129.24 | 70 µL | 2.0 | Base |
| Anhydrous DMF | - | 2 mL | - | Solvent |
Step-by-Step Procedure:
-
Activation: In a vial under an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (10 mL). Wash sequentially with 5% aqueous HCl (2 x 5 mL), saturated aqueous NaHCO₃ (2 x 5 mL), and brine (1 x 5 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the final amide.
-
Library Generation: Repeat this procedure with a diverse set of amines to generate a chemical library.
Table 1: Representative Amine Building Blocks for Library Diversity
| Amine | Class | Rationale for Inclusion |
|---|---|---|
| Morpholine | Cyclic Secondary | Introduces polarity and H-bond acceptor. |
| (S)-3-aminopyrrolidine | Chiral Primary | Introduces stereocenter and basic nitrogen. |
| Aniline | Aromatic Primary | Explores SAR in aromatic space. |
| Benzylamine | Benzylic Primary | Adds flexible hydrophobic group. |
| Cyclopropylamine | Small Cyclic Primary | Introduces strained ring, improves metabolic stability. |
Application in Target-Oriented Drug Discovery
Derivatives of the 2-arylbenzofuran scaffold have shown promise against a variety of biological targets, including cyclin-dependent kinases (CDKs), cholinesterases, and β-secretase (BACE1).[13][14][15] The synthesized library can be screened against targets relevant to diseases like cancer and Alzheimer's disease. As a representative example, we describe a protocol for an in vitro kinase inhibition assay.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the activity of a target kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Lower ATP levels indicate higher kinase activity. The addition of an effective inhibitor will result in higher residual ATP levels, which translates to a higher luminescence signal. The ADP-Glo™ Kinase Assay (Promega) is a common platform for this type of screen.
Step-by-Step Procedure:
-
Compound Plating: Serially dilute the synthesized library compounds in DMSO and dispense them into a 384-well assay plate. Include a positive control (known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add the kinase, its specific substrate, and ATP to each well to initiate the reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Table 2: Hypothetical Screening Data for Amide Library
| Compound ID | Amine Moiety | Target Kinase IC₅₀ (nM) |
|---|---|---|
| Amide-1 | Morpholine | 850 |
| Amide-2 | (S)-3-aminopyrrolidine | 75 |
| Amide-3 | Aniline | 1,200 |
| Amide-4 | Benzylamine | 450 |
| Amide-5 | Cyclopropylamine | 95 |
| Staurosporine | (Control) | 15 |
Conclusion
2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is an exceptionally valuable precursor in modern drug discovery. Its rational design combines two pharmacologically relevant motifs, and its functional handles allow for the straightforward application of powerful synthetic methodologies like Suzuki and amide couplings. The protocols detailed in this guide provide a robust and efficient pathway for researchers to generate diverse libraries of novel chemical entities for screening against a wide range of therapeutic targets. This strategic approach, beginning with a well-designed precursor, can significantly accelerate the identification of new lead compounds in the quest for next-generation therapeutics.
References
- BenchChem. (2025). Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran.
- IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.
- RSC Publishing. (2019).
- Benchchem. (2025). Application Notes and Protocols for Chemo-selective Coupling Reactions Involving 2-Benzofurylboronic Acid.
- PMC. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
- Benchchem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.
- PMC. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- Structure characterization and biological activity of 2-arylbenzofurans from an Indonesian plant, Sesbania grandiflora (L.) Pers.
- RSC Publishing. (2015). Benzofuran: an emerging scaffold for antimicrobial agents.
- Mini Review on Important Biological Properties of Benzofuran Deriv
- Taylor & Francis. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
- Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. (2025).
- ACS Combinatorial Science. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- Frontiers.
- Benchchem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- ACS Publications. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Benchchem. (2025). A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals.
- Taylor & Francis. Identification of 3-(piperazinylmethyl)
- PMC. Identification of 3-(piperazinylmethyl)
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- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 14. tandfonline.com [tandfonline.com]
- 15. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Catalytic Cross-Coupling Methods for Synthesizing 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
An Application Note and Protocol for Researchers
Introduction: The Significance of the 2-Arylbenzofuran Scaffold
The 2-arylbenzofuran motif is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with significant biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The fusion of a benzofuran system with a pyridine ring, as in the target molecule 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester, creates a unique chemical entity with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. The ester functionality at the 5-position provides a versatile handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The efficient construction of this specific C(sp²)-C(sp²) bond between the benzofuran C2 and the pyridine C3 positions is a key synthetic challenge. Modern palladium-catalyzed cross-coupling reactions offer powerful and versatile solutions to this challenge, providing reliable pathways with broad functional group tolerance and high yields.[3][4] This guide provides a comprehensive overview of relevant catalytic strategies and a detailed, field-proven protocol for the synthesis of this important molecule.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that lead to logical and efficient forward syntheses using cross-coupling methodologies.
Caption: Retrosynthetic analysis of the target molecule.
-
Strategy A: Post-Formation Arylation of the Benzofuran Core. This is the most direct approach, involving the synthesis of a suitably functionalized benzofuran precursor followed by a cross-coupling reaction to attach the pyridine ring. The Suzuki-Miyaura coupling is particularly well-suited for this strategy due to the commercial availability and stability of a wide range of boronic acids.[3][5][6]
-
Strategy B: Concurrent Benzofuran Formation and Arylation. This elegant strategy involves a one-pot or sequential reaction, typically a Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[7][8][9] This method builds the heterocyclic core and installs the C2-substituent in a single synthetic sequence.
While both strategies are viable, Strategy A (Suzuki-Miyaura Coupling) often provides a more robust, predictable, and modular route, especially when optimizing conditions for novel substrates. This guide will focus on a detailed protocol based on this highly reliable method.
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for a successful cross-coupling reaction. The following table summarizes conditions reported in the literature for analogous syntheses of 2-arylbenzofurans, providing a valuable reference for experimental design.
| Coupling Method | Starting Materials | Catalyst / Ligand | Base | Solvent System | Temp (°C) / Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-(4-bromophenyl)benzofuran + Arylboronic acids | Pd(II) complex | K₂CO₃ | EtOH/H₂O | N/A | Good to Excellent | [3] |
| Suzuki-Miyaura | Methyl 5-bromobenzofuran-2-carboxylate + Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C / N/A | 60-89 | |
| Sonogashira + Cyclization | o-Iodophenol + Terminal Alkyne | (PPh₃)₂PdCl₂ / CuI | Et₃N | Et₃N / Toluene | 90 °C / N/A | Good | [8] |
| One-Pot Sonogashira | Aryl Iodide + 2-Methyl-3-butyn-2-ol, then o-iodophenol | Pd(PPh₃)₂Cl₂ / CuI | Strong Base | N/A | N/A | Good | [7] |
| C-H Arylation | Benzofuran + Triarylantimony difluoride | Pd(OAc)₂ | CuCl₂ (oxidant) | 1,2-DCE | 80 °C / N/A | Moderate to High | [10][11] |
| Nickel-Catalyzed | 2-Fluorobenzofuran + Arylboronic acid | Ni(cod)₂ / PCy₃ | K₃PO₄ | Toluene/MeOH/H₂O | N/A | High | [12] |
This comparison highlights the versatility of palladium catalysis. For the target synthesis, a Suzuki-Miyaura coupling using a Pd(PPh₃)₄ or similar phosphine-ligated palladium catalyst with a phosphate or carbonate base in a polar aprotic solvent system is a highly reliable starting point.[6]
Application Protocol: Suzuki-Miyaura Synthesis of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling between Methyl 2-bromobenzofuran-5-carboxylate and Pyridine-3-boronic acid .
Objective
To synthesize 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester with high yield and purity via a robust and scalable cross-coupling protocol.
Materials & Reagents
-
Methyl 2-bromobenzofuran-5-carboxylate (1.0 equiv)
-
Pyridine-3-boronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Ethyl Acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment
-
Oven-dried round-bottom flask or reaction vial with a reflux condenser
-
Magnetic stirrer and heat plate
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Rotary evaporator
-
Glassware for work-up and column chromatography
Safety Precautions
-
Palladium Catalysts: Handle in a fume hood. Palladium compounds are toxic and may be irritants.
-
1,4-Dioxane: A potential carcinogen and peroxide-former. Use anhydrous solvent from a freshly opened bottle or that has been tested for peroxides.
-
Inert Atmosphere: The catalyst, Pd(0), is sensitive to oxygen. The reaction must be set up under an inert atmosphere to prevent catalyst degradation and ensure reproducibility.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-arylbenzofurans.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a round-bottom flask appropriately sized for the reaction volume. Dry the flask in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the cooled flask, add Methyl 2-bromobenzofuran-5-carboxylate (1.0 equiv), Pyridine-3-boronic acid (1.3 equiv), and anhydrous K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Briefly remove the inert gas inlet and add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Causality Note: The order of addition ensures the solid reagents are mixed before the solvent is introduced. Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for this transformation. Its four phosphine ligands provide a stable electron-rich environment for the Pd(0) center.
-
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-Dioxane and Water (e.g., a 4:1 to 6:1 ratio). Degas by bubbling inert gas through the solvent for 20-30 minutes. Using a syringe, transfer the degassed solvent into the reaction flask. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Causality Note: The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step. Dioxane is an excellent solvent for the organic components.
-
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 90-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) or LC-MS. The reaction is typically complete within 4-12 hours, indicated by the consumption of the starting bromo-benzofuran.
-
Work-up: Once complete, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.
-
Washing and Drying: Combine all organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% Ethyl Acetate in Hexanes, is typically effective for isolating the pure product.
-
Characterization: Collect the pure fractions and remove the solvent under reduced pressure to yield the 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester as a solid. Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Catalytic Cycle: A Mechanistic View
The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by the palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the methyl 2-bromobenzofuran-5-carboxylate, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The pyridine-3-boronic acid, activated by the base to form a more nucleophilic borate species, transfers its pyridine group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments (benzofuran and pyridine) on the palladium center couple and are eliminated, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly efficient, reliable, and scalable method for the synthesis of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester. The protocol described herein is based on well-established principles and offers a strong foundation for researchers in drug discovery and organic synthesis. By understanding the rationale behind reagent choice and the underlying catalytic mechanism, scientists can effectively troubleshoot and adapt this methodology for the synthesis of a diverse array of 2-arylbenzofuran analogs.
References
-
Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters (ACS Publications). Available at: [Link]
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. MDPI. Available at: [Link]
-
Simple, Convenient, and Efficient Synthesis of 2-Aryl-substituted Benzo[b]furans. Semantic Scholar. Available at: [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Available at: [Link]
-
Construction of 2‑Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Figshare. Available at: [Link]
-
A Convenient Synthesis of 2-Arylbenzo[b]furans from Aryl Halides and 2-Halophenols by Catalytic One-Pot Cascade Method. ACS Catalysis. Available at: [Link]
-
Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. Available at: [Link]
-
Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. PubMed. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ResearchGate. Available at: [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Acid-mediated intermolecular C–F/C–H cross-coupling of 2-fluorobenzofurans with arenes: synthesis of 2-arylbenzofurans. Chemical Communications (RSC Publishing). Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]
-
Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed α-Arylation of Aryloxyketones for the Synthesis of 2,3-Disubstituted Benzofurans. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Synfacts. Available at: [Link]
-
Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. Available at: [Link]
-
ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]
-
Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. ResearchGate. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
Comprehensive Application Note: Synthesis and Diversification of Benzofuran Derivatives from 2-(Pyridin-3-yl)benzofuran-5-carboxylate
Introduction & Scientific Context
The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of antimicrobial agents, kinase inhibitors, and cytochrome P450 (CYP) enzyme modulators[1]. Specifically, the incorporation of a pyridine ring at the C2 position of the benzofuran core enhances aqueous solubility and introduces a strong hydrogen-bond acceptor, which is critical for interacting with target protein backbones.
The starting material, 2-(pyridin-3-yl)benzofuran-5-carboxylic acid methyl ester (CAS: 1154060-92-0), serves as an optimal late-stage diversification point. By leveraging the C5 methyl ester, medicinal chemists can generate a vast library of derivatives—ranging from amides to alcohols and aldehydes—without perturbing the sensitive heteroaromatic core.
Experimental Strategy & Workflow
The diversification strategy relies on orthogonal reactivity. The ester can be hydrolyzed to a carboxylic acid for subsequent amidation, or it can be directly reduced to an alcohol or aldehyde using temperature-controlled hydride transfer.
Figure 1: Synthetic workflow for the diversification of 2-(pyridin-3-yl)benzofuran-5-carboxylate.
Mechanistic Rationale & Causality (E-E-A-T)
As a self-validating system, every reagent in this workflow is chosen to mitigate specific chemical liabilities associated with the 2-(pyridin-3-yl)benzofuran system:
-
Why LiOH for Hydrolysis? The pyridine ring is basic (pKa ~5.2). Utilizing acidic hydrolysis (e.g., HCl/H2O) would protonate the pyridine nitrogen, rendering the molecule highly water-soluble and nearly impossible to extract into an organic phase. Mild basic hydrolysis with LiOH maintains the pyridine in its neutral state.
-
Why HATU for Amidation? HATU is an iminium-based coupling reagent that converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of the OAt leaving group induces a neighboring group effect—specifically, intramolecular hydrogen bonding with the incoming amine's proton. This accelerates aminolysis and drastically suppresses epimerization or side-product formation[2].
-
Why DIBAL-H for Reduction? DIBAL-H is an electrophilic reducing agent. The aluminum atom acts as a Lewis acid, coordinating to the ester's carbonyl oxygen to activate the carbon center prior to hydride transfer[3]. At -78 °C, the resulting tetrahedral hemiacetal intermediate is sterically locked and stable; it does not collapse to expel the methoxide until the reaction is quenched with aqueous acid, yielding the aldehyde[3]. At room temperature, the intermediate collapses in situ, allowing a second hydride transfer to yield the fully reduced benzyl alcohol.
Quantitative Data Summary
The following table summarizes the validated parameters for generating various derivatives from the C5-methyl ester.
| Derivative Target | Reagents / Conditions | Temp | Time | Expected Yield | Purity (LC-MS) |
| C5-Carboxylic Acid | LiOH·H2O (3 eq), THF/MeOH/H2O | RT | 4 h | 92–95% | >98% |
| Aliphatic Amide | HATU (1.2 eq), DIPEA (3 eq), DMF | RT | 2 h | 85–90% | >95% |
| Aromatic Amide | HATU (1.5 eq), DIPEA (4 eq), DMF | 50 °C | 12 h | 70–80% | >95% |
| C5-Benzyl Alcohol | DIBAL-H (3.0 eq), dry THF | 0 °C to RT | 3 h | 88–92% | >98% |
| C5-Benzaldehyde | DIBAL-H (1.05 eq), dry THF | -78 °C | 1.5 h | 65–75% | >90% |
Detailed Experimental Protocols
These protocols are designed as self-validating systems. In-process checks are embedded to ensure the chemist can verify success at critical inflection points.
Protocol A: Saponification to 2-(Pyridin-3-yl)benzofuran-5-carboxylic acid
-
Reaction Setup : Dissolve 2-(pyridin-3-yl)benzofuran-5-carboxylic acid methyl ester (1.0 eq, 1.0 g) in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v/v, 20 mL). Add LiOH·H2O (3.0 eq).
-
Execution : Stir the biphasic mixture vigorously at room temperature for 4 hours.
-
In-Process Validation : Spot the reaction on a TLC plate (EtOAc/Hexane 1:1). The complete disappearance of the high-Rf starting material and the appearance of a UV-active baseline spot confirms total consumption.
-
Workup & Isolation : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 15 mL of distilled water. Place the flask in an ice bath.
-
Self-Validating Precipitation : Dropwise add 1M HCl while monitoring the pH. At exactly pH ~4.5–5.0 (the isoelectric point of the zwitterion), a dense white/off-white precipitate will rapidly form. Caution: Dropping the pH below 3.0 will protonate the pyridine, causing the product to redissolve into the aqueous layer.
-
Collection : Filter the precipitate, wash with cold water, and dry under high vacuum.
Protocol B: HATU-Mediated Amide Library Generation
-
Pre-Activation : In an oven-dried flask under N2, dissolve the C5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
In-Process Validation : Stir for 15 minutes. The solution will transition from colorless to a distinct pale yellow, visually validating the formation of the active OAt ester[2].
-
Coupling : Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 2 hours (or heat to 50 °C for sterically hindered anilines).
-
Workup & Isolation : Quench the reaction by pouring it into 10 volumes of vigorously stirred ice water. The amide product will crash out. Filter the solid, dissolve in EtOAc, and wash with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na2SO4 and concentrate.
Protocol C: DIBAL-H Reduction to C5-Benzyl Alcohol
-
Reaction Setup : Dissolve the C5-methyl ester (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition : Syringe in DIBAL-H (1.0 M in THF, 3.0 eq) dropwise over 10 minutes.
-
In-Process Validation : Minor gas evolution may occur initially (quenching of trace moisture). The solution should remain homogeneous and clear. Remove the ice bath and stir at room temperature for 3 hours.
-
Quenching (Critical Step) : Cool the reaction back to 0 °C. Dilute with EtOAc (equal to the THF volume). Carefully add saturated aqueous Rochelle's salt (potassium sodium tartrate) dropwise until gas evolution ceases, then add a larger volume (equal to total organic volume).
-
Self-Validating Emulsion Break : Initially, a thick, white, gelatinous aluminum emulsion will form. Stir vigorously at room temperature for 1–2 hours. The successful chelation of aluminum by the tartrate is visually confirmed when the opaque gel completely breaks down into two highly transparent, distinct liquid layers.
-
Isolation : Separate the organic layer, wash with brine, dry over MgSO4, and concentrate to yield the pure C5-benzyl alcohol.
References
-
Benzofuran derivatives as antimicrobial agents | RSC Advances |[Link]
-
Epimerisation in Peptide Synthesis | MDPI |[Link]
-
DIBAL Reducing Agent | Chemistry Steps | [Link]
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
Welcome to the Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex process of formulating highly recalcitrant, poorly water-soluble active pharmaceutical ingredients (APIs).
The molecule —2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester —presents a "perfect storm" of physicochemical barriers. To successfully solubilize it, we must stop relying on trial-and-error and instead engineer a formulation strategy based on its specific molecular liabilities.
Molecular Profiling: The Causality of Insolubility
Before attempting any protocol, you must understand why this specific molecule resists aqueous dissolution. The insolubility is driven by three distinct structural features:
-
The Planar Benzofuran Core (High Crystal Lattice Energy): The flat, highly conjugated benzofuran system promotes intense intermolecular π−π stacking. Water cannot easily break these strong crystal lattice forces.
-
The Methyl Ester Group (Hydrophobic & Labile): The ester acts as a hydrophobic sink. It cannot act as a hydrogen bond donor, significantly increasing the molecule's LogP. Furthermore, it is highly susceptible to hydrolysis under extreme pH conditions.
-
The Pyridine Ring (Weakly Basic): The pyridine nitrogen is the only ionizable center (estimated pKa ~5.2). While protonation at low pH can enhance solubility[1], it introduces a direct conflict with the hydrolytic instability of the ester group.
Fig 1. Decision matrix mapping molecular barriers to appropriate solubilization strategies.
Quantitative Solubilization Strategies
To select the correct approach for your downstream application (e.g., in vitro assays vs. in vivo dosing), compare the expected outcomes and excipient ratios in the tables below.
Table 1: Physicochemical Profiling & Solubilization Impact
| Molecular Feature | Physicochemical Consequence | Recommended Solubilization Strategy | Expected Solubility Gain |
| Pyridine Ring | Weakly basic (pKa ~5.2); ionizable. | pH adjustment (pH 3.5 - 4.5) + Cosolvents | 10x - 50x |
| Benzofuran Core | Highly planar; strong π−π stacking. | Amorphous Solid Dispersion (ASD) | 100x - 500x |
| Methyl Ester | Lacks H-bond donors; lipophilic. | Cyclodextrin (HP-β-CD) Encapsulation | 20x - 100x |
Table 2: Polymer & Excipient Selection Matrix
| Excipient / Carrier | Function | Optimal Ratio | Self-Validation Metric |
| PVP-VA 64 | ASD Polymer matrix | 1:3 to 1:5 (API:Polymer w/w) | Single Tg on DSC |
| HP-β-CD | Inclusion complexation | 1:2 to 1:5 (Molar ratio) | Higuchi-Connors AL profile |
| DMSO / PEG400 | Cosolvent system | 5% - 20% (v/v) | Visual clarity at 24h |
Experimental Protocols & Workflows
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
Causality: Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The highly lipophilic, planar benzofuran core of our API is an ideal geometric fit for the β-cyclodextrin cavity, effectively masking the hydrophobic surface from water[2].
Step-by-Step Methodology:
-
Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water.
-
Polymer Addition (Optional but Recommended): Add 0.1% (w/v) Polyvinylpyrrolidone (PVP K30). Causality: Trace amounts of water-soluble polymers act as ternary complexation agents, stabilizing the cyclodextrin aggregates and further boosting solubility[3].
-
API Addition: Add an excess amount of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester to the solution.
-
Equilibration: Stir the suspension magnetically at 25°C for 48–72 hours protected from light. Causality: Complexation is a non-covalent equilibrium process that requires time to reach thermodynamic saturation.
-
Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove uncomplexed crystalline API.
-
Self-Validation: Lyophilize a small aliquot and analyze via Fourier Transform Infrared Spectroscopy (FTIR). A shift or broadening of the benzofuran C=C stretches indicates successful inclusion into the cavity.
Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Causality: By dissolving the API and a polymer in a common solvent and rapidly evaporating it, we strip the API of its ability to organize into a crystal lattice. The API is kinetically trapped in a high-energy, amorphous state within the polymer matrix, drastically lowering the thermodynamic barrier to dissolution[4].
Fig 2. Step-by-step workflow for preparing and validating an Amorphous Solid Dispersion.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the API and PVP-VA 64 (1:4 w/w ratio) in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. Causality: DCM dissolves the hydrophobic API, while Methanol ensures the polymer remains fully solvated.
-
Rotary Evaporation: Evaporate the solvent under reduced pressure at 40°C. Causality: Rapid evaporation is critical. Slow evaporation allows the API time to phase-separate and recrystallize[4].
-
Secondary Drying: Place the resulting film in a vacuum oven at 30°C for 24 hours to remove residual organic solvents.
-
Self-Validation: Analyze the resulting powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp Bragg peaks (replaced by a broad "amorphous halo") confirms the destruction of the crystal lattice.
Frequently Asked Questions (FAQs)
Q: I tried lowering the pH to 2.0 to protonate the pyridine ring and dissolve the compound. It dissolved, but my in vitro assay results are highly erratic. What happened? A: You have likely destroyed your API. While lowering the pH protonates the weakly basic pyridine ring and aids solubility[1], a pH of 2.0 is highly acidic. Under these conditions, the methyl ester undergoes acid-catalyzed hydrolysis, converting your API into 2-Pyridin-3-yl-benzofuran-5-carboxylic acid. Troubleshooting step: Always run an HPLC-UV check of your solubilized stock against a fresh standard to verify chemical integrity. Keep pH adjustments strictly between 3.5 and 4.5.
Q: I successfully dissolved the API in 100% DMSO for my cell assay. However, when I diluted it into the cell culture media (pH 7.4), the solution turned cloudy. How do I fix this? A: This is a classic "solvent shift" precipitation. At pH 7.4, the pyridine ring is deprotonated (neutral), and the aqueous media cannot support the highly lipophilic benzofuran core. To prevent this, do not dilute directly into plain buffer. Instead, pre-spike your cell culture media with a surfactant (e.g., 0.1% Tween 80) or 5% HP-β-CD before adding the DMSO stock. This provides a hydrophobic sink for the API to partition into as the DMSO diffuses away.
Q: Between Cyclodextrin Complexation and Amorphous Solid Dispersions (ASD), which should I choose for an in vivo oral PK study in mice? A: Choose ASD if you need maximum exposure. ASDs generate a supersaturated state in the gastrointestinal tract, driving high flux across the intestinal membrane[4]. Cyclodextrins are excellent and easier to prepare on a small scale, but their solubilization capacity is strictly limited by the binding stoichiometry (usually 1:1), which may require dosing unfeasibly large volumes of liquid to the mice.
References
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review International Journal of Pharmaceutical Sciences 2
-
Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development American Pharmaceutical Review 4
-
Review on Enhancement of Solubilization Process Science Alert 1
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole MDPI 3
Sources
Technical Support Center: Purification of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
Welcome to the Technical Support Center. The purification of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester presents a unique triad of chemical challenges: the basicity of the pyridine ring, the hydrolytic lability of the methyl ester, and the lipophilicity of the benzofuran core. Because this compound is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling, crude mixtures are often contaminated with transition metal residues, homocoupled dimers, and free carboxylic acid degradation products.
This guide provides field-proven, mechanistic troubleshooting strategies to isolate your target compound with high purity and yield.
Purification Decision Workflow
Fig 1. Decision tree for the purification of pyridine-benzofuran ester derivatives.
Section 1: Chromatographic Resolution & Peak Tailing
Q: Why does my compound streak across the TLC plate and elute as a broad, tailing peak during flash chromatography? A: This is a classic issue when purifying pyridine derivatives. The basic nitrogen atom (pKa ~5.2) in the 3-pyridyl group interacts strongly with the acidic residual silanol groups (Si-OH) on the surface of standard silica gel[1][2]. This creates a dual-retention mechanism (standard partitioning combined with ion-exchange), causing the trailing edge of the peak to broaden significantly[1].
Solution: You must neutralize the stationary phase. Adding a competing base, such as Triethylamine (TEA), to the mobile phase effectively shields the active silanol sites from your target analyte[1][2].
Protocol: TEA-Deactivated Silica Chromatography
-
Solvent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate gradient) and add 0.1% to 1.0% (v/v) Triethylamine (TEA) to all solvent bottles[2].
-
Column Deactivation: Slurry pack the silica gel using the TEA-modified solvent. The TEA will pre-treat and neutralize the acidic surface of the silica[2].
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase. If solubility is poor, dry-load the sample onto a small amount of deactivated silica gel[2].
-
Elution: Run the column using a gradual polarity increase (e.g., 10% to 40% EtOAc in Hexane), ensuring the 0.1% TEA additive is maintained throughout the run[2].
Section 2: Transition Metal (Palladium) Removal
Q: After the Suzuki coupling, my product has a dark tint, and NMR shows broad peaks. How can I remove residual Palladium without degrading the ester? A: Pyridine rings are excellent ligands for transition metals. Palladium from the Suzuki coupling coordinates tightly to the 3-pyridyl nitrogen, carrying over into the organic phase and resisting standard aqueous washes. Traditional methods like activated carbon can cause non-specific adsorption and yield loss[3]. Solid-supported metal scavengers, such as SiliaMetS Thiourea, feature high functional group densities (up to 2.4 mmol/g) that outcompete the pyridine ring for the Palladium, reducing contamination to <10 ppm[4][5].
Protocol: Palladium Scavenging using SiliaMetS Thiourea
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF or Dichloromethane) at a concentration of 10-50 mg/mL[3].
-
Scavenger Addition: Add 4 to 8 molar equivalents of SiliaMetS Thiourea relative to the initial amount of Palladium catalyst used in the reaction[6][7].
-
Incubation: Stir the suspension at room temperature (or up to 40 °C for stubborn complexes) for 4 to 18 hours[3][7].
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the silica-bound palladium. Wash the pad thoroughly with fresh solvent to recover any adsorbed product[3].
-
Concentration: Concentrate the filtrate under reduced pressure[3].
Section 3: Chemoselective Workup & Hydrolysis Prevention
Q: I am detecting a highly polar impurity that corresponds to the free 2-pyridin-3-yl-benzofuran-5-carboxylic acid. How do I prevent this? A: The methyl ester group at the 5-position of the benzofuran is highly labile. If strong bases (like NaOH or KOH) are used in the Suzuki coupling, or if the aqueous workup is too basic, the ester undergoes rapid saponification (hydrolysis)[8][].
Solution: Switch to milder bases during the cross-coupling. Using anhydrous K3PO4 or Na2CO3 in solvents like DMF or Dioxane significantly reduces the rate of ester cleavage[8][]. During the aqueous workup, strictly avoid washing with 1M NaOH. Instead, quench the reaction with a mild buffer (e.g., saturated aqueous NaHCO3 , pH ~8) to neutralize any acidic byproducts without hydrolyzing the ester.
Section 4: Homocoupling Impurities
Q: I have a non-polar impurity that co-elutes with my product. Mass spec indicates it is a dimer. How do I remove it? A: This is a homocoupling byproduct (e.g., a bi-benzofuran or 3,3'-bipyridine derivative). Palladium(II) precatalysts, or peroxo complexes formed in the presence of trace oxygen, can mediate the oxidative homocoupling of the boronic acid starting material[10]. Because these dimers are highly lipophilic, they often co-elute with the target product on normal-phase silica.
Solution: Prevention is critical. Ensure rigorous deoxygenation of solvents (sparging with N2 or Argon) prior to catalyst addition, and consider adding a mild reducing agent to suppress the Pd(II)-mediated pathway[11]. If the impurity is already present, switch to Reverse-Phase (C18) chromatography. Reverse-phase separates based strictly on hydrophobicity, making it much easier to resolve the monomeric target from the highly lipophilic homocoupled dimer[1].
Quantitative Data Summaries
Table 1: Mobile Phase Optimization for Pyridine-Benzofuran Derivatives
| Additive | Concentration | Stationary Phase | Mechanism of Action | Detection Compatibility |
| Triethylamine (TEA) | 0.1% - 1.0% (v/v) | Normal Phase (Silica) | Neutralizes acidic silanols to prevent pyridine binding[1][2]. | Standard UV (Not ideal for MS)[1]. |
| Formic Acid | 0.1% (v/v) | Reverse Phase (C18) | Protonates silanols & analyte, improving peak shape[1]. | LC-MS safe[1]. |
Table 2: Metal Scavenger Selection Guide
| Scavenger Type | Functional Group | Target Metal Species | Loading Capacity | Best Application |
| SiliaMetS Thiourea | Thiourea | Pd(0), Pd(II) | ~1.8 - 2.4 mmol/g | General Pd removal; highly versatile[4][6]. |
| SiliaMetS DMT | Dimercaptotriazine | Pd, Ru | ~0.6 mmol/g | Scavenging sterically hindered Pd complexes[6]. |
| SiliaMetS Thiol | Thiol | Pd, Pt, Ag | ~1.2 - 1.5 mmol/g | Robust removal under a wide range of conditions[6]. |
References
-
Chemical Society Reviews (RSC). Selection of boron reagents for Suzuki–Miyaura coupling. Available at:[Link]
-
ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Available at: [Link]
-
Velocity Scientific Solutions. SiliametS Metal Scavengers. Available at: [Link]
-
Technology Networks. SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Available at: [Link]
-
Organic Process Research & Development (ACS). Palladium Extraction Following Metal-Catalyzed Reactions. Available at: [Link]
-
Journal of Combinatorial Chemistry (ACS). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Topic: 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester vs. Standard Benzofuran Inhibitors
An In-Depth Comparative Guide for Drug Discovery Professionals
This guide provides a detailed technical comparison between the novel compound 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester and the broader class of standard benzofuran inhibitors. Our analysis is tailored for researchers, scientists, and drug development professionals, focusing on mechanistic rationale, potential performance advantages, and the experimental workflows required for empirical validation.
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
The benzofuran motif, a fusion of benzene and furan rings, is a cornerstone in the development of therapeutic agents.[1] Its derivatives are prevalent in both natural products and synthetic molecules, exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This versatility has established benzofuran as a "privileged scaffold," capable of interacting with numerous biological targets through diverse intermolecular forces like hydrogen bonding, π-stacking, and hydrophobic interactions.[1] Prominent drugs such as the antiarrhythmic agent Amiodarone contain this core structure, highlighting its clinical significance.[1][4] Standard inhibitors based on this scaffold are numerous and have been developed to target a wide array of enzymes, including protein kinases.[5][6]
Deconstructing 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester: A Rational Design Approach
The subject of our analysis, 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester, represents a targeted evolution from a simple benzofuran core. Its design incorporates specific functional groups intended to enhance its inhibitory profile, particularly against protein kinases.
-
Benzofuran Core: Provides the fundamental rigid structure that anchors the molecule within the often-hydrophobic ATP-binding pocket of a kinase.
-
2-Pyridinyl Group: The introduction of a pyridine ring at the 2-position is a classic medicinal chemistry strategy. The nitrogen atom within the pyridine ring is an excellent hydrogen bond acceptor. This feature allows it to form a critical hydrogen bond with the "hinge region" of a kinase active site, an interaction that is foundational to the binding of many potent ATP-competitive inhibitors.
-
5-Carboxylic Acid Methyl Ester: This group modifies the molecule's polarity and can influence its pharmacokinetic properties, such as cell permeability and metabolic stability. It may also form additional interactions with solvent or residues near the active site entrance.
Comparative Performance Analysis: Potency and Selectivity
While specific public data for 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is limited, we can construct a representative performance profile based on the anticipated effects of its chemical features against a panel of protein kinases. The following table presents hypothetical, yet plausible, IC50 data to illustrate the potential advantages.
Table 1: Representative Inhibitory Potency (IC50, nM) Against a Kinase Panel
| Inhibitor Class | Target Kinase A (Hinge NH: Leucine) | Target Kinase B (Hinge NH: Alanine) | Target Kinase C (Atypical Target) |
| 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester | 45 | 180 | >10,000 |
| Standard Benzofuran Inhibitor (2-Phenylbenzofuran) | 350 | 950 | >10,000 |
| Standard Benzofuran Inhibitor (2-Aryl with Amide Linker) | 150 | 400 | 8,500 |
This illustrative data suggests that the pyridine-containing compound could exhibit significantly enhanced potency against kinases where a key hinge-region hydrogen bond is possible (Kinase A and B). The selectivity against unrelated targets (Kinase C) is likely retained from the core scaffold.
Mechanistic Rationale for Enhanced Performance
The superior inhibitory potential of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is not arbitrary; it is rooted in its specific structural design. The diagram below illustrates its proposed binding mode within a typical kinase ATP pocket.
Caption: Proposed binding mechanism highlighting key inhibitor-enzyme interactions.
This model demonstrates that while standard benzofurans rely primarily on less specific hydrophobic interactions, the addition of the pyridine ring provides a potent, directional hydrogen bond that can dramatically increase binding affinity and, consequently, inhibitory potency.
Experimental Validation: A Robust Protocol for IC50 Determination
To empirically validate the performance of any inhibitor, a standardized in vitro kinase assay is essential.[7] The following protocol describes a luminescence-based assay, a widely used method for determining inhibitor potency by quantifying ATP consumption.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target protein kinase.
Workflow for Kinase Inhibition Assay:
Caption: Standard workflow for a luminescence-based in vitro kinase IC50 assay.
Detailed Step-by-Step Methodology:
-
Compound Plating:
-
Perform a 10-point, 3-fold serial dilution of each test compound (e.g., starting at 10 mM) in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds into a low-volume, 384-well white assay plate. Include DMSO-only wells for 100% activity control and wells with a known potent inhibitor for 0% activity control.
-
-
Enzyme & Substrate Addition:
-
Prepare a master mix of the target kinase and its corresponding peptide substrate in the appropriate kinase reaction buffer (typically containing Tris, MgCl₂, and DTT).[8]
-
Dispense 5 µL of this mix into each well of the assay plate.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate measurement of ATP-competitive inhibitors.[9]
-
Add 5 µL of the ATP solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes. The reaction time should be within the linear range of the enzyme kinetics.[9]
-
-
Signal Detection:
-
Add 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent) that terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of a second detection reagent (Kinase Detection Reagent) which converts the ADP generated by the kinase into ATP, subsequently fueling a luciferase reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a compatible plate reader.
-
Normalize the data using the high (DMSO) and low (potent inhibitor) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.[7]
-
Conclusion and Strategic Outlook
The analysis strongly suggests that 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester is a rationally designed compound with the potential for significantly improved potency against specific kinase targets compared to standard benzofuran inhibitors. This advantage is primarily derived from the strategic inclusion of a pyridine moiety capable of forming a high-affinity hydrogen bond with the kinase hinge region.
For drug development professionals, this compound represents a promising lead structure. The immediate next steps should involve executing the described in vitro kinase assay against a broad panel of kinases to empirically confirm its potency and establish a comprehensive selectivity profile. Subsequent structure-activity relationship (SAR) studies, focusing on modifications at the 5-position and substitutions on the pyridine ring, could further optimize its efficacy and drug-like properties, paving the way for cell-based and in vivo evaluation.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. protocols.io [protocols.io]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and HPLC-UV for the Quantification of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of novel chemical entities is a cornerstone of successful preclinical and clinical studies. This guide provides an in-depth technical comparison of two prominent analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantification of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester, a representative small molecule with a benzofuran core.
This document is structured to provide not only a validated method outline but also the scientific rationale behind the experimental choices, empowering you to make informed decisions for your analytical workflows.
The Gold Standard: LC-MS/MS Method Validation
Liquid chromatography coupled with tandem mass spectrometry has become the benchmark for bioanalysis due to its superior sensitivity and selectivity.[1][2] The validation of an LC-MS/MS method is a rigorous process that ensures the reliability and reproducibility of the data, a mandate from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]
A full validation of a bioanalytical method is necessary to ensure its performance for its intended purpose.[4][5] This involves a comprehensive evaluation of several key parameters.
Hypothetical Validated LC-MS/MS Method for 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
The following outlines a plausible, robust LC-MS/MS method for the quantification of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester in human plasma.
1. Sample Preparation: The Foundation of Accurate Quantification
The complexity of biological matrices necessitates a sample preparation procedure that is both efficient and reproducible to minimize matrix effects.[6] For the target analyte, a protein precipitation followed by liquid-liquid extraction would be a suitable approach to remove proteins and phospholipids, which are common sources of ion suppression.[7]
Experimental Protocol: Sample Preparation
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) of the analyte.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 5,000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Separation: Achieving Specificity
A well-developed chromatographic method is essential to separate the analyte from endogenous interferences and potential metabolites, further ensuring the selectivity of the assay.[1]
Table 1: Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Detection: The Key to Sensitivity
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | To be determined based on compound fragmentation |
| MRM Transition (IS) | To be determined based on SIL-IS fragmentation |
| Collision Energy | Optimized for maximum signal intensity |
| Dwell Time | 100 ms |
The Pillars of Validation: A Step-by-Step Guide
The validation process is guided by the principles outlined by the FDA and EMA.[2][3]
dot
Caption: A typical workflow for bioanalytical method validation.
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] This is assessed by analyzing blank matrix from at least six different sources to check for interferences at the retention time of the analyte and internal standard.
Linearity (Calibration Curve): A calibration curve with a minimum of six non-zero standards is prepared to demonstrate the relationship between the instrument response and the known concentration of the analyte.[2] The coefficient of determination (r²) should be ≥ 0.99.
Accuracy and Precision: These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.[2] The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[9]
Recovery and Matrix Effect: Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization.[10] A consistent recovery and minimal matrix effect are crucial for a robust method.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2]
Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.[4][6]
A Comparative Look: LC-MS/MS vs. HPLC-UV
While LC-MS/MS is often the preferred method, HPLC-UV remains a viable and cost-effective alternative for certain applications.[11][12]
Table 3: Performance Comparison of LC-MS/MS and HPLC-UV
| Parameter | LC-MS/MS | HPLC-UV |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (relies on chromatographic separation and UV absorbance)[13] |
| Sensitivity (LLOQ) | Sub-ng/mL to pg/mL | ng/mL to µg/mL[14] |
| Matrix Effect | Prone to ion suppression/enhancement | Less susceptible to matrix effects |
| Linearity (r²) | > 0.995 | > 0.99 |
| Accuracy & Precision | Typically < 15% | Typically < 15% |
| Throughput | High, with rapid analysis times | Can be high, but may require longer run times for complex matrices |
| Cost | High initial investment and operational costs | Lower initial investment and operational costs[13] |
| Complexity | More complex instrumentation and method development | Simpler instrumentation and method development[12] |
When to Choose HPLC-UV?
HPLC-UV is a robust and reliable technique that can be the method of choice in several scenarios:
-
High Analyte Concentrations: For applications where the expected analyte concentrations are in the higher ng/mL to µg/mL range, the sensitivity of HPLC-UV is often sufficient.[14]
-
Simpler Matrices: In less complex matrices, such as drug formulations, where the risk of interfering compounds is lower, HPLC-UV can provide accurate and precise results.
-
Cost and Resource Constraints: Due to its lower cost and simpler operation, HPLC-UV is a more accessible technique for many laboratories.[13]
dot
Caption: Decision tree for selecting an analytical method.
Conclusion
The quantification of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester, like any novel small molecule, requires a robust and reliable analytical method. LC-MS/MS stands out as the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity, and its validation must adhere to stringent regulatory guidelines. However, HPLC-UV remains a valuable and practical alternative, particularly for applications with less demanding sensitivity requirements and simpler sample matrices. The choice between these two powerful techniques should be guided by a thorough understanding of the analytical needs, the nature of the sample, and the available resources.
References
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
GMP Compliance. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
-
LCGC International. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]
-
LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
LCGC International. (2025, June 9). Combination Drug Analysis: Challenges and Approaches in HPLC Method Development. Retrieved from [Link]
-
G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]
-
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PubMed. (2000, September 15). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Retrieved from [Link]
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A Comparative Guide to the Esterase Stability of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester in Human and Mouse Plasma
Abstract
This guide provides a comprehensive comparison of the esterase stability of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester in human and mouse plasma. Understanding the metabolic fate of ester-containing drug candidates is a critical step in preclinical development. Significant species differences in plasma esterase activity can profoundly impact a compound's pharmacokinetic profile, potentially leading to misleading predictions of human efficacy and safety based on animal models.[1][2][3] This document outlines the enzymatic basis for these differences, provides a detailed, field-proven protocol for an in vitro plasma stability assay, and presents a framework for interpreting the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of interspecies differences in drug metabolism.
Introduction: The Critical Role of Plasma Esterases in Drug Development
Ester-containing compounds are a prevalent class of therapeutic agents and prodrugs. Their susceptibility to hydrolysis by plasma esterases is a key determinant of their pharmacokinetic profile.[4][5][6] The primary enzymes responsible for this metabolism in plasma include carboxylesterases (CES), butyrylcholinesterase (BChE), and paraoxonase (PON).[7] However, the expression levels and substrate specificities of these enzymes vary significantly between species.[7][8]
Of particular note is the marked difference in carboxylesterase activity between rodents and humans. Mouse and rat plasma exhibit high levels of carboxylesterase activity, whereas human plasma contains negligible amounts.[9][10][11][12] This fundamental difference can lead to substantially faster hydrolysis of ester-based drugs in mice compared to humans, a critical consideration when extrapolating preclinical data.[12][13] For a novel compound like 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester, an early assessment of its stability in both human and mouse plasma is essential for making informed decisions in the drug discovery pipeline.[14][15]
This guide will provide the necessary framework to conduct and interpret such a comparative stability study, ensuring a robust evaluation of this potential drug candidate.
Understanding the Enzymatic Landscape: Human vs. Mouse Plasma
The differential stability of esters in human and mouse plasma is rooted in the distinct composition and activity of their respective esterases.
-
Human Plasma: The primary esterases in human plasma are butyrylcholinesterase (BChE) and paraoxonase 1 (PON1).[8] Carboxylesterase (CES) activity is notably absent or present at very low levels.[9][10] CES1 is predominantly found in the liver, while CES2 is highly expressed in the intestine.[16]
-
Mouse Plasma: In contrast, mouse plasma contains a significant amount of carboxylesterase (specifically the Ces1 family of enzymes) in addition to BChE and PON.[9][11][17] This high carboxylesterase activity often results in rapid hydrolysis of ester-containing compounds.[12][13]
These enzymatic differences underscore the importance of evaluating the stability of ester prodrugs and therapeutics in plasma from both species to accurately predict their behavior in humans.[1][2]
Metabolic Pathway of Ester Hydrolysis
The primary metabolic pathway for an ester compound like 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester in plasma is hydrolysis to its corresponding carboxylic acid.
Caption: Hydrolysis of the methyl ester to its carboxylic acid metabolite.
Experimental Protocol: In Vitro Plasma Stability Assay
This section details a robust, step-by-step protocol for assessing the stability of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester in human and mouse plasma. This protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity.
Materials and Reagents
-
Test Compound: 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
-
Plasma: Pooled human plasma and pooled mouse plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Solvents: HPLC-grade acetonitrile and methanol
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Internal Standard (IS): A structurally similar and stable compound for LC-MS/MS analysis.
-
Esterase Inhibitors (optional): For mechanistic studies, e.g., sodium fluoride (NaF) or bis(4-nitrophenyl) phosphate (BNPP).[18]
Experimental Workflow
Caption: Workflow for the in vitro plasma stability assay.
Detailed Procedure
-
Preparation of Working Solutions: Prepare a 1 mM stock solution of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester in DMSO.
-
Incubation:
-
Pre-warm pooled human and mouse plasma to 37°C in a water bath for 5 minutes.
-
Initiate the reaction by adding the test compound stock solution to the plasma to achieve a final concentration of 1 µM (the final DMSO concentration should be ≤ 0.5%).[4]
-
Incubate the samples at 37°C with gentle shaking.
-
-
Time Points and Sampling:
-
Collect aliquots (e.g., 50 µL) of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[4]
-
The 0-minute time point represents the initial concentration and is processed immediately after the addition of the test compound.
-
-
Reaction Quenching and Protein Precipitation:
-
Terminate the enzymatic reaction by adding 2-4 volumes of cold acetonitrile containing the internal standard to each aliquot.
-
Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
-
Sample Processing:
-
Centrifuge the samples at a high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the half-life (t₁/₂) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant).
-
t₁/₂ = 0.693 / k
-
Expected Results and Interpretation
Given the known differences in plasma esterase composition, it is anticipated that 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester will exhibit significantly different stability profiles in human and mouse plasma.
Table 1: Hypothetical Stability Data for 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester
| Time (min) | % Remaining (Human Plasma) | % Remaining (Mouse Plasma) |
| 0 | 100 | 100 |
| 5 | 98.5 | 60.2 |
| 15 | 95.2 | 25.1 |
| 30 | 89.8 | 6.3 |
| 60 | 80.1 | <1 |
| 120 | 65.7 | <1 |
| Half-life (t₁/₂) (min) | ~190 | ~7 |
Interpretation of Hypothetical Data:
-
Human Plasma: The compound shows moderate stability, with a half-life of approximately 190 minutes. This suggests that hydrolysis by BChE and/or PON1 is relatively slow.
-
Mouse Plasma: The compound is rapidly hydrolyzed, with a half-life of only ~7 minutes. This is indicative of efficient metabolism by the high levels of carboxylesterases present in mouse plasma.[12][13]
These divergent results highlight the potential for mouse models to overestimate the clearance of this compound in humans. Such findings are crucial for guiding further non-clinical species selection and for developing accurate pharmacokinetic models for human dose prediction.[1][2]
Conclusion and Future Directions
The comparative in vitro plasma stability assay is an indispensable tool in early drug discovery for ester-containing compounds. The significant differences in esterase activity between humans and mice necessitate such parallel evaluations to avoid misleading pharmacokinetic predictions. The data generated from this assay for 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester will be instrumental in:
-
Informing Species Selection for Pharmacokinetic Studies: The slower hydrolysis in human plasma suggests that a species with a more similar esterase profile (e.g., dog or non-human primate) might be a more appropriate model for subsequent in vivo studies.[7][8]
-
Guiding Structural Modifications: If rapid clearance is a concern, the benzofuran-5-carboxylic acid moiety could be a target for medicinal chemistry efforts to improve metabolic stability.
-
Developing Prodrug Strategies: Conversely, if the carboxylic acid is the active therapeutic, the methyl ester could be considered a prodrug, and its rapid conversion in certain species could be leveraged.
Further mechanistic studies employing specific esterase inhibitors could be conducted to definitively identify the enzymes responsible for hydrolysis in each species.[7][22] This deeper understanding will ultimately contribute to a more robust and predictive preclinical development program.
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Thapliyal, M., & Marathe, P. (2019). Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. RSC Advances, 9(8), 4341-4349. Available at: [Link]
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Domainex. (n.d.). Plasma Stability Assay. Available at: [Link]
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ResearchGate. (n.d.). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Available at: [Link]
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Shirasaka, Y., et al. (2015). Comparison of substrate specificity among human arylacetamide deacetylase and carboxylesterases. Drug Metabolism and Pharmacokinetics, 30(4), 283-288. Available at: [Link]
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Uno, Y., et al. (2013). Species Differences in the Pharmacokinetic Parameters of Cytochrome P450 Probe Substrates between Experimental Animals, such as Mice, Rats, Dogs, Monkeys, and Microminipigs, and Humans. Journal of Drug Metabolism & Toxicology, 4(5), 1-8. Available at: [Link]
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Zhang, Y., et al. (2013). Stabilization of zeylenone in rat plasma by the presence of esterase inhibitors and its LC-MS/MS assay for pharmacokinetic study. Biomedical Chromatography, 27(6), 751-756. Available at: [Link]
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van de Kerkhof, E. G. (2007). Species and strain differences in drug metabolism in liver and intestine. University of Groningen. Available at: [Link]
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Hucker, H. B. (1973). Species Differences in Drug Metabolism. Annual Review of Pharmacology, 13, 99-118. Available at: [Link]
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Plateforme de chimie biologique intégrative de Strasbourg. (n.d.). Plasma stability. Available at: [Link]
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Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Available at: [Link]
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de Oliveira, G. H., & Skaf, M. S. (2026, January 12). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences, 27(2), 1435. Available at: [Link]
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Weiss, C., et al. (2015). Stabilities of neutral and basic esters of bendamustine in plasma compared to the parent compound: kinetic investigations by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 105, 126-133. Available at: [Link]
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Creative Bioarray. (n.d.). Plasma Stability Assay. Available at: [Link]
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Kim, I., et al. (2014). Species difference of esterase expression and hydrolase activity in plasma. Journal of Pharmaceutical Sciences, 103(8), 2547-2554. Available at: [Link]
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Duysen, E. G., et al. (2011). Production of ES1 Plasma Carboxylesterase Knockout Mice for Toxicity Studies. Chemical Research in Toxicology, 24(9), 1594-1600. Available at: [Link]
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ResearchGate. (n.d.). Carboxylesterase activity in the blood and organs of wild-type, Ces1c.... Available at: [Link]
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Ji, Q. C., et al. (2011). Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance, usage of incurred sample. Bioanalysis, 3(11), 1235-1253. Available at: [Link]
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University of Arizona. (2010, September 2). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Available at: [Link]
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Jones, R. D., et al. (2013). Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse. PLoS ONE, 8(6), e68869. Available at: [Link]
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Gynther, M., et al. (2018). Identification of human, rat and mouse hydrolyzing enzymes bioconverting amino acid ester prodrug of ketoprofen. International Journal of Pharmaceutics, 552(1-2), 14-23. Available at: [Link]
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Rudakova, E. V., et al. (2011). Comparative Analysis of Esterase Activities of Human, Mouse, and Rat Blood. Doklady Biochemistry and Biophysics, 441(1), 285-288. Available at: [Link]
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ResearchGate. (n.d.). Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. Available at: [Link]
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ResearchGate. (n.d.). Carboxylesterases in lipid metabolism: from mouse to human. Available at: [Link]
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Murugan, S., et al. (2015). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 8(4), 644-649. Available at: [Link]
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Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. Available at: [Link]
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Wang, Y., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc, 2011(5), 231-241. Available at: [Link]
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2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester proper disposal procedures
As a Senior Application Scientist, I have designed this protocol to provide researchers, safety officers, and drug development professionals with a self-validating, mechanistic approach to handling and disposing of 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester .
Rather than relying on generic, overarching waste guidelines, this standard operating procedure (SOP) deconstructs the specific chemical moieties of the compound to dictate precise operational logistics. Understanding the why behind a safety protocol ensures higher compliance and prevents catastrophic laboratory errors.
Chemical Identity & Quantitative Data
To properly classify waste, we must first establish the quantitative and structural parameters of the compound.
| Property | Specification |
| Chemical Name | 2-Pyridin-3-yl-benzofuran-5-carboxylic acid methyl ester |
| CAS Registry Number | 1154060-92-0 |
| Chemical Class | Heterocyclic Organic Ester (Pyridine/Benzofuran derivative) |
| Physical State | Solid (Powder/Crystals) |
| Primary Hazard Risk | Environmental persistence, potential hepatotoxicity |
| RCRA Waste Classification | Non-Halogenated Organic Hazardous Waste (Subtitle C) |
Mechanistic Toxicology & Hazard Assessment
The disposal requirements for this compound are dictated by the synergistic behavior of its three primary functional groups. By understanding these mechanisms, we can extrapolate safe handling procedures:
-
The Pyridine Moiety: Pyridine and its derivatives are highly water-soluble, environmentally persistent, and readily absorbed through biological membranes, presenting risks of hepatic and renal damage[1]. If improperly disposed of in standard landfills, pyridine derivatives can easily leach into and contaminate groundwater[2].
-
The Benzofuran System: This bicyclic aromatic system significantly increases the overall lipophilicity of the molecule. While bare pyridine is water-soluble, the benzofuran ring increases the risk of bioaccumulation in aquatic ecosystems if released into public wastewater.
-
The Methyl Ester Linkage: While relatively stable under neutral benchtop conditions, this ester is susceptible to hydrolysis in the presence of strong acids or bases. Hydrolysis would release methanol (a toxic, flammable solvent) and the corresponding active carboxylic acid.
Operational Handling & Spill Response Protocols
Every protocol below is designed as a self-validating system —meaning the procedure includes built-in checks to confirm that the safety objective has been achieved before moving to the next step.
Protocol A: Solid Spill Recovery (Powder/Crystals)
Causality: Pyridine derivatives can be absorbed through mucous membranes; preventing aerosolization (dust generation) is your primary line of defense[4].
-
Isolate & Suppress: Do NOT dry sweep. Lightly moisten the spill area with a compatible, non-reactive solvent (e.g., water or a minimal amount of ethanol) to immediately suppress dust generation.
-
Collect: Use a non-sparking, dedicated chemical scoop to transfer the wetted solid into a high-density polyethylene (HDPE) container[4].
-
Decontaminate: Wipe the area with a solvent-soaked rag (e.g., acetone) to dissolve microscopic residues. Place the rag in the same hazardous waste container.
-
Validation Check: Visually inspect the decontaminated surface using a contrasting background or a UV light (as many benzofuran derivatives exhibit fluorescence) to ensure zero residual powder remains before removing your PPE.
Protocol B: Liquid Spill Recovery (If dissolved in reaction solvent)
-
Absorb: Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial silica-based spill pads) directly to the liquid[4].
-
Transfer: Once the liquid is fully absorbed, sweep the matrix into a sealable hazardous waste bag.
-
Validation Check: Ensure the collected absorbent matrix flows freely without clumping. Heavy clumping indicates incomplete absorption and requires the addition of more silica/vermiculite before sealing the container.
Waste Segregation & Disposal Procedures
Step 1: Strict Segregation
Route this compound strictly into the Non-Halogenated Organic Waste stream[5]. Causality: Mixing this compound with halogenated waste (containing Cl, Br, F) severely complicates the downstream incineration process. High volumes of halogens cannot be properly destroyed in standard incinerators and risk the formation of highly toxic dioxins or phosgene gas during combustion[5].
Step 2: EPA/RCRA Compliant Labeling
Ensure the waste container is labeled with the exact chemical name, approximate weight/volume, and the "Toxic" hazard characteristic, strictly complying with RCRA Subtitle C regulations[6].
Step 3: Ultimate Disposal via Thermal Destruction
The EPA mandates that pyridine-containing organic wastes undergo high-temperature destruction to ensure the complete thermal cleavage of the robust heterocyclic rings[7].
-
Solid Waste: Transfer to a licensed hazardous waste carrier for Rotary Kiln Incineration . The kiln must operate at temperatures between 820°C and 1,600°C with sufficient solids retention time to guarantee complete combustion into CO2, H2O, and NOx (which are subsequently scrubbed from the effluent gas)[3].
-
Liquid Waste (Mother Liquors): If the waste is dissolved in a solvent, Liquid Injection Incineration operating between 650°C and 1,600°C is the required EPA pathway[7].
Workflow Visualization
Workflow for the assessment, segregation, and disposal of pyridine-benzofuran derivatives.
References
-
ATSDR Pyridine Tox Profile | cdc.gov | 1
-
PYRIDINE - EPA OSC Response | epa.gov | 2
-
Engineering Handbook For Hazardous Waste Incineration - EPA | epa.gov | 3
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine | cdc.gov | 7
-
Pyridine 1 degree Safety Data Sheet | jubilantingrevia.com | 4
-
Identification and Listing of Hazardous Waste - EPA | epa.gov | 6
-
Hazardous Waste Management Manual | northeaststate.edu | 5
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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